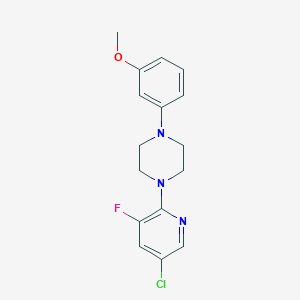![molecular formula C15H17N5 B12265323 6-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12265323.png)
6-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ciclopropil-N-[1-(piridin-2-il)azetidin-3-il]pirimidin-4-amina es un complejo compuesto orgánico que ha despertado interés en varios campos de la investigación científica debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto presenta un grupo ciclopropil, un grupo piridinil y un grupo azetidinil unidos a un núcleo de pirimidina, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-ciclopropil-N-[1-(piridin-2-il)azetidin-3-il]pirimidin-4-amina típicamente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Formación del Intermediario Azetidinil: El grupo azetidinil se puede sintetizar a través de una reacción de ciclización que involucra un precursor adecuado, como un aminoalcohol o un haluro de amino.
Adición del Grupo Piridinil: El grupo piridinil se puede introducir a través de una reacción de sustitución nucleofílica, donde un derivado de piridina reacciona con el intermediario azetidinil.
Formación del Núcleo de Pirimidina: El núcleo de pirimidina se puede sintetizar a través de una reacción de condensación que involucra un precursor adecuado, como una diamina o un compuesto dicarbonílico.
Reacción de Acoplamiento Final: El paso final implica el acoplamiento del grupo ciclopropil con el núcleo de pirimidina, típicamente a través de una reacción de acoplamiento cruzado catalizada por paladio.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la escalabilidad. Esto puede incluir el uso de reactores de flujo continuo, cribado de alto rendimiento de las condiciones de reacción y el uso de técnicas de purificación avanzadas para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-ciclopropil-N-[1-(piridin-2-il)azetidin-3-il]pirimidin-4-amina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones suaves a moderadas.
Sustitución: Varios nucleófilos o electrófilos en condiciones apropiadas, como la presencia de una base o un catalizador ácido.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados o cetónicos, mientras que la reducción puede producir derivados de amina o alcohol.
Aplicaciones Científicas De Investigación
6-ciclopropil-N-[1-(piridin-2-il)azetidin-3-il]pirimidin-4-amina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, como propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluyendo como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 6-ciclopropil-N-[1-(piridin-2-il)azetidin-3-il]pirimidin-4-amina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas o receptores, lo que lleva a la modulación de procesos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
N-(piridin-2-il)pirimidin-2-amina: Un compuesto estructuralmente similar con un núcleo de piridinil y pirimidinil.
N-fenilpirimidin-2-amina: Otro compuesto similar con un núcleo de fenil y pirimidinil.
N-alquil-N-fenil-pirrolo[3,2-d]pirimidin-2,4-diamina: Un compuesto con un núcleo de pirrolo-pirimidina y sustituyentes alquil/fenil.
Unicidad
6-ciclopropil-N-[1-(piridin-2-il)azetidin-3-il]pirimidin-4-amina es única debido a la presencia de los grupos ciclopropil y azetidinil, que confieren propiedades químicas y biológicas distintas. Estas características estructurales pueden mejorar la estabilidad, la reactividad y las posibles actividades biológicas del compuesto en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C15H17N5 |
|---|---|
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
6-cyclopropyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H17N5/c1-2-6-16-15(3-1)20-8-12(9-20)19-14-7-13(11-4-5-11)17-10-18-14/h1-3,6-7,10-12H,4-5,8-9H2,(H,17,18,19) |
Clave InChI |
FXVGMLDREZQGTB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NC=N2)NC3CN(C3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12265241.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole](/img/structure/B12265245.png)
![2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine](/img/structure/B12265250.png)
![2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12265258.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12265266.png)

![6-ethyl-N-[(pyrazin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12265288.png)
![4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12265291.png)
![5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12265295.png)

![2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12265305.png)
![N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12265310.png)
![2-cyclopropyl-6-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12265315.png)
![1-(4-Chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12265326.png)
